molecular formula C22H19ClN2O5S B11308381 4-Acetyl-3-methylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

4-Acetyl-3-methylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11308381
M. Wt: 458.9 g/mol
InChI Key: IQNQKTMSJCBPHC-UHFFFAOYSA-N
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Description

4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an acetyl group, a methylphenyl group, a chlorophenyl group, and a methanesulfonyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19ClN2O5S

Molecular Weight

458.9 g/mol

IUPAC Name

(4-acetyl-3-methylphenyl) 5-chloro-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C22H19ClN2O5S/c1-13-5-4-6-16(9-13)12-31(28,29)22-24-11-19(23)20(25-22)21(27)30-17-7-8-18(15(3)26)14(2)10-17/h4-11H,12H2,1-3H3

InChI Key

IQNQKTMSJCBPHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC(=C(C=C3)C(=O)C)C)Cl

Origin of Product

United States

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